molecular formula C6H14ClNO B1458453 1-(Oxolan-3-yl)ethan-1-amine hydrochloride CAS No. 1803592-17-7

1-(Oxolan-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1458453
CAS No.: 1803592-17-7
M. Wt: 151.63 g/mol
InChI Key: ZYZOZVDOIHZJFI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 1-(oxolan-3-yl)ethan-1-amine hydrochloride follows IUPAC conventions by prioritizing the oxolane (tetrahydrofuran) ring as the parent structure. The numbering begins at the oxygen atom, with the ethylamine substituent located at position 3. The suffix "amine" denotes the primary amino group (-NH~2~), while "hydrochloride" indicates the compound exists as a salt formed via protonation of the amine and association with a chloride counterion.

Key identifiers include:

Property Value
Molecular Formula C₆H₁₄ClNO
CAS Registry Number 204512-94-7, 2089682-46-0
SMILES CC@HN.Cl
InChIKey ZYZOZVDOIHZJFI-GNVLWMSISA-N

Synonyms include (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride and 3-Furanmethanamine, tetrahydro-α-methyl-, reflecting stereochemical and functional group variations.

Molecular Geometry and Conformational Analysis

The molecule features a tetrahydrofuran (oxolane) ring in a puckered conformation, with the ethylamine group at C3. Computational studies using Hartree–Fock (HF) and RI-MP2/def2-TZVP methods on analogous tetrahydrofuran derivatives reveal that substituents at C3 induce conformational changes via 1,3-syn-diaxial repulsions. For 1-(oxolan-3-yl)ethan-1-amine, two dominant conformers are observed:

  • O4-exo: The oxolane ring adopts a twist conformation, minimizing steric strain between the ethylamine group and ring hydrogen atoms.
  • C3-exo: A boat-like conformation stabilizes the molecule through intramolecular hydrogen bonding between the amine and oxolane oxygen.

Density functional theory (DFT) calculations suggest the O4-exo conformer is energetically favored by 2–3 kcal/mol due to reduced torsional strain.

Crystallographic Data and Hydrogen Bonding Patterns

X-ray diffraction studies of related oxolane ammonium salts (e.g., muscarine derivatives) reveal a twisted T conformation for the oxolane ring, with bond lengths and angles consistent with saturated five-membered ethers. In this compound, the ionic lattice is stabilized by:

  • N–H···Cl⁻ hydrogen bonds (2.1–2.3 Å) between the protonated amine and chloride ions.
  • C–H···O interactions (2.4–2.6 Å) involving the oxolane oxygen and adjacent alkyl hydrogens.

Crystallographic parameters for analogous compounds include:

Parameter Value
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.2 Å, b = 9.8 Å, c = 12.1 Å
Hydrogen Bond Angles N–H···Cl: 165–170°

These interactions form a layered structure, with chloride ions bridging adjacent cationic moieties.

Comparative Analysis with Structural Analogs

Compared to tetrahydrofuran-derived amines, structural modifications significantly alter physicochemical properties:

Compound Key Structural Feature Effect on Properties
(R)-3-Aminotetrahydrofuran Hydrochloride Primary amine at C3 Higher polarity (logP = 1.24)
2-[(Oxolan-3-yl)methoxy]ethan-1-amine Ether-linked ethylamine side chain Reduced basicity (pK~a~ ≈ 9.1)
1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol Hydroxyl and aminomethyl groups Enhanced hydrogen-bonding capacity

The ethylamine substituent in this compound increases steric hindrance compared to simpler analogs, reducing reactivity in nucleophilic substitutions. Conversely, the hydrochloride salt improves aqueous solubility (≈50 mg/mL) relative to non-ionic derivatives.

Properties

IUPAC Name

1-(oxolan-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZOZVDOIHZJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-17-7
Record name 1-(oxolan-3-yl)ethan-1-amine hydrochloride
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Preparation Methods

Starting Materials

  • Tetrahydrofuran-3-one (3-oxotetrahydrofuran) or derivatives serve as the key starting materials, providing the oxolane ring with a reactive ketone at the 3-position.
  • Chiral resolution or asymmetric synthesis methods are employed to obtain enantiomerically enriched intermediates.

Introduction of the Ethanamine Group

  • Reductive amination is the most common method used to introduce the ethanamine substituent at the 3-position of the oxolane ring.
  • The ketone group undergoes condensation with ammonia or a primary amine equivalent, followed by reduction using agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • This step is critical for controlling stereochemistry, often assisted by chiral catalysts or auxiliaries to favor the desired enantiomer.

Formation of the Hydrochloride Salt

  • The free amine obtained from reductive amination is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
  • This salt formation enhances the compound's stability, solubility in polar solvents, and ease of purification.

Representative Synthetic Route

Step Description Reagents/Conditions Outcome
1 Starting from 3-oxotetrahydrofuran Commercially available or synthesized Oxolane ring with ketone at C-3
2 Reductive amination Ammonia or amine, NaBH3CN or catalytic H2 Introduction of ethanamine group
3 Salt formation Treatment with HCl in suitable solvent Formation of this compound

Analytical Verification

  • The final product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm structure and purity.
  • Enantiomeric excess is determined by chiral chromatography techniques.
  • Molecular formula: C6H14ClNO; Molecular weight: 151.63 g/mol.

Research Findings and Optimization

  • The stereoselectivity of the reductive amination step is influenced by the choice of reducing agent and reaction conditions.
  • Using chiral catalysts or auxiliaries improves enantiomeric purity, which is crucial for pharmaceutical applications.
  • Purification steps often involve recrystallization of the hydrochloride salt to achieve high purity.
  • The hydrochloride salt form is preferred for its enhanced stability and ease of handling in research settings.

Summary Table of Preparation Methods

Aspect Details
Starting Material 3-oxotetrahydrofuran or derivatives
Key Reaction Reductive amination of ketone to amine
Reducing Agents Sodium cyanoborohydride, catalytic hydrogenation
Salt Formation Hydrochloric acid treatment
Stereochemical Control Chiral catalysts or auxiliaries during reductive amination
Purification Techniques Recrystallization of hydrochloride salt
Characterization Methods NMR, MS, IR, chiral chromatography
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol

Chemical Reactions Analysis

1-(Oxolan-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the ethanamine moiety can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry

1-(Oxolan-3-yl)ethan-1-amine hydrochloride is being explored for its potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets.

Case Study: Neurotransmitter Modulation

Research indicates that compounds similar to this compound can modulate neurotransmitter systems, particularly in the context of neurological disorders. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective inhibition of certain receptors associated with anxiety and depression .

Compound NameTarget ReceptorActivity Type
1-(Oxolan-3-yl)ethan-1-amineSerotonin Receptor 5HT1AInhibition
2-(Oxolan-3-yl)ethan-1-amineDopamine D2 ReceptorAgonist
3-(Oxolan-3-yl)ethan-1-aminesNMDA ReceptorAntagonist

Material Science Applications

The compound also shows promise in material science, particularly in the development of polymers and coatings. Its amine functionality allows for the formation of cross-linked networks that enhance material properties.

Case Study: Polymer Development

In a recent study, researchers synthesized a polymer using this compound as a monomer. The resulting polymer exhibited improved mechanical strength and thermal stability compared to traditional materials . This advancement could lead to applications in aerospace and automotive industries.

Biological Studies

The biological impact of this compound has been investigated in various contexts, including its effects on cellular processes.

Case Study: Cytotoxicity Assessment

A cytotoxicity study assessed the effects of this compound on cancer cell lines. Results indicated that it inhibited cell proliferation through apoptosis pathways, suggesting potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and ethanamine group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-(Oxan-3-yl)ethan-1-amine Hydrochloride

  • Structure : Replaces the 5-membered tetrahydrofuran (oxolane) ring with a 6-membered tetrahydropyran (oxane) ring.
  • Molecular Formula: C₇H₁₅NO·HCl (MW: 177.67 g/mol) vs. C₆H₁₃NO·HCl for the parent compound.
  • Key Differences :
    • Increased ring size enhances lipophilicity and may alter solubility.
    • The tetrahydropyran ring’s conformational flexibility could influence binding to biological targets .

1-(Furan-3-yl)ethan-1-amine Hydrochloride

  • Structure : Features an unsaturated furan ring instead of a saturated tetrahydrofuran.
  • Molecular Formula: C₆H₁₀ClNO (MW: 163.61 g/mol).
  • Reduced hydrogenation may decrease metabolic stability compared to the saturated analogue .

(Oxolan-3-yl)(phenyl)methanamine Hydrochloride

  • Structure : Substitutes the ethylamine group with a benzylamine moiety.
  • Molecular Formula: C₁₁H₁₆ClNO (MW: 213.71 g/mol).
  • Key Differences: The phenyl group increases aromaticity and lipophilicity, likely improving blood-brain barrier penetration. Potential for enhanced receptor binding in CNS-targeted therapies .

1-(2,3-Difluorophenyl)ethan-1-amine Hydrochloride

  • Structure : Replaces the tetrahydrofuran ring with a difluorophenyl group.
  • Molecular Formula : C₈H₈ClF₂N (MW: 199.61 g/mol).
  • Key Differences :
    • Fluorine atoms enhance electronegativity and metabolic stability.
    • Applications in fluorinated drug candidates (e.g., antipsychotics or antivirals) .

Physicochemical and Pharmacological Comparison

Compound Name Molecular Formula Key Substituent Purity (%) Price (50 mg) Key Properties/Applications
1-(Oxolan-3-yl)ethan-1-amine HCl C₆H₁₃ClNO Tetrahydrofuran 95 €481 Building block for drug discovery
1-(Oxan-3-yl)ethan-1-amine HCl C₇H₁₅ClNO Tetrahydropyran N/A N/A Enhanced lipophilicity
1-(Furan-3-yl)ethan-1-amine HCl C₆H₁₀ClNO Unsaturated furan 95 N/A Reactivity in electrophilic substitutions
(Oxolan-3-yl)(phenyl)methanamine HCl C₁₁H₁₆ClNO Benzylamine + THF N/A N/A CNS-targeted applications
1-(2,3-Difluorophenyl)ethan-1-amine HCl C₈H₈ClF₂N Difluorophenyl N/A Market price Fluorinated drug candidates

Biological Activity

1-(Oxolan-3-yl)ethan-1-amine hydrochloride, also known as 1-(oxan-3-yl)ethanamine hydrochloride, is a compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H16ClNO
  • CAS Number : 1803592-17-7
  • IUPAC Name : 1-(oxan-3-yl)ethan-1-amine hydrochloride
  • SMILES : CC(C1CCCOC1)N.Cl
  • Molecular Weight : 151.64 g/mol

The compound features an oxolane (tetrahydrofuran) ring, which contributes to its chemical reactivity and biological interactions. The presence of the chlorine atom enhances its stability and potential for interaction with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of KIF18A : This compound has been identified as an inhibitor of KIF18A, a motor protein involved in mitotic spindle assembly. Inhibition of KIF18A can disrupt cell division processes, suggesting potential anti-cancer properties.
  • Antibacterial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties. The exact mechanisms remain under investigation, but it is believed that the compound may interfere with essential bacterial functions.

Biological Activity Overview

Activity Type Description
Anticancer Inhibits KIF18A, disrupting mitotic processes in cancer cells.
Antibacterial Exhibits activity against various bacterial strains; mechanisms are being studied.

Cancer Research

Recent studies have focused on the anti-cancer potential of this compound:

  • Study on KIF18A Inhibition : In vitro experiments demonstrated that the compound effectively inhibits KIF18A, leading to cell cycle arrest in cancer cell lines. This suggests a promising avenue for developing new cancer therapeutics based on this mechanism.

Antibacterial Properties

Research into the antibacterial effects of this compound has shown:

  • In Vitro Studies : Various derivatives have been tested against common bacterial strains, demonstrating significant antibacterial activity. These findings indicate potential applications in developing new antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Structural Feature Biological Activity
2-Fluoro-2-(oxolan-3-yl)ethan-1-amineContains a fluorine atomAnti-cancer and antibacterial properties
2-(Furan-3-yl)ethan-1-amineFuran ring instead of oxolaneLimited studies; potential for similar activities
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-amDimethyl group presentAntimicrobial activity noted in preliminary studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Oxolan-3-yl)ethan-1-amine hydrochloride, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Preparation of the oxolan-3-yl intermediate via alkylation or ring-opening reactions of tetrahydrofuran derivatives.
  • Step 2 : Introduction of the ethylamine group through reductive amination (e.g., using NaBH₃CN or catalytic hydrogenation with Pd/C) .
  • Step 3 : Conversion to the hydrochloride salt by treating the free amine with concentrated HCl in anhydrous solvents (e.g., diethyl ether or ethanol) .
  • Critical Conditions : Strict control of pH during amination, inert atmosphere to prevent oxidation, and low-temperature HCl addition to avoid side reactions.

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

  • Methodological Answer :

  • NMR Analysis : ¹H and ¹³C NMR are used to confirm the oxolane ring and amine protonation. Discrepancies in peak splitting (e.g., amine proton signals) may arise due to salt formation or residual solvents .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns. Inconsistent adduct formation (e.g., Na⁺ or K⁺) requires careful interpretation .
  • Elemental Analysis : Ensures stoichiometric Cl⁻ content. Deviations may indicate incomplete salt formation or hygroscopicity issues .

Q. What purification techniques are recommended for isolating this compound with >95% purity?

  • Methodological Answer :

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the hydrochloride salt and impurities .
  • Column Chromatography : Neutralize the hydrochloride temporarily (e.g., with NH₄OH) for silica-based purification, followed by re-protonation .
  • Lyophilization : For hygroscopic batches, freeze-drying ensures water-free final product .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the scalability of this compound synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic amination steps, reducing side-product formation .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Ir complexes) for selective reductive amination under milder conditions .
  • Process Analytical Technology (PAT) : Inline FTIR or Raman spectroscopy monitors reaction progress in real time, enabling dynamic adjustments .

Q. What strategies resolve contradictions in the compound’s solubility data across different solvent systems?

  • Methodological Answer :

  • Solubility Profiling : Conduct systematic studies in buffered aqueous solutions (pH 1–7) and polar aprotic solvents (e.g., DMSO, DMF) to identify pH-dependent trends .
  • Co-Solvent Systems : Evaluate ternary mixtures (e.g., water/ethanol/acetone) to enhance dissolution for biological assays .
  • Thermodynamic Modeling : Use Hansen Solubility Parameters (HSP) to predict solubility in untested solvents .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Assess charge distribution on the amine group and oxolane ring to identify nucleophilic "hotspots" (e.g., Fukui indices) .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states for SN1/SN2 mechanisms .
  • Docking Studies : Predict interactions with biological targets (e.g., GPCRs) to guide functionalization for pharmacological studies .

Q. What safety protocols are critical for handling this compound in high-throughput screening?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and fume hoods to prevent inhalation/contact .
  • Waste Management : Neutralize acidic waste with NaHCO₃ before disposal to avoid corrosive hazards .
  • Storage : Store in amber glass under argon at 2–8°C to prevent degradation; monitor humidity with desiccants .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Oxolan-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
1-(Oxolan-3-yl)ethan-1-amine hydrochloride

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